molecular formula C6H4BrClN2O2 B165282 2-Bromo-6-chloro-4-nitroaniline CAS No. 99-29-6

2-Bromo-6-chloro-4-nitroaniline

Cat. No. B165282
CAS RN: 99-29-6
M. Wt: 251.46 g/mol
InChI Key: GLUCALKKMFBJEB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-nitroaniline is an organic amine compound . It has the molecular formula C6H4BrClN2O2 . The compound is a pale yellow to yellow or orange powder or crystal .


Molecular Structure Analysis

The molecular weight of 2-Bromo-6-chloro-4-nitroaniline is 251.465 Da . The monoisotopic mass is 249.914459 Da .


Physical And Chemical Properties Analysis

2-Bromo-6-chloro-4-nitroaniline is a pale yellow to yellow or orange powder or crystal . It has a melting point of 176-178° C .

Scientific Research Applications

Environmental Remediation

2-Bromo-6-chloro-4-nitroaniline and its analogues, such as 2-chloro-4-nitroaniline, are nitroaromatic compounds extensively used in industrial and agricultural sectors, leading to serious environmental concerns. Studies reveal the potential of microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9 in utilizing these compounds as sole carbon and nitrogen sources under anaerobic conditions. These strains demonstrate a remarkable cooperative degradation mechanism, increasing the degradation rate of these nitroaromatic compounds by approximately 45% when combined, compared to individual strains. This showcases an intricate network of degradation pathways, offering insights into potential environmental remediation techniques (Duc, 2019).

Crystal Structure and Theoretical Analysis

The crystal structures of derivatives of 2-Bromo-6-chloro-4-nitroaniline, such as 2-chloro-4-nitroanilinium bromide and 2-methyl-6-nitroanilinium bromide, have been thoroughly analyzed using single-crystal X-ray diffraction. Theoretical calculations of the relaxed potential energy surface (rPES) have been conducted to understand the rotational energy barriers of nitro groups in these compounds. Additionally, the study delves into the hydrogen-bonding patterns, elucidating the importance of these interactions in the crystal structure and stability of these compounds. This profound understanding can aid in the development of new materials and compounds in various scientific fields (Medviediev & Daszkiewicz, 2021).

Green Synthesis and Applications in Medicine and Agriculture

A study reports the green synthesis of a Schiff base compound, 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol (SBA), derived from 2-chloro-4-nitroaniline. This compound demonstrates significant urease inhibitory activity, making it a potential candidate for medical and agricultural applications. The green synthesis approach, involving a solvent-free mechanochemical green grinding method, highlights the compound's potential in sustainable practices, aligning with environmental conservation efforts (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

Aerobic Degradation and Biodegradability

Another significant application is observed in the aerobic degradation of compounds like 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1. This strain utilizes such compounds as the sole carbon, nitrogen, and energy source, indicating its potential in bioremediation strategies. The study provides detailed insights into the metabolic pathways involved in the degradation process, offering a foundation for future research in biodegradability and environmental conservation (Khan, Pal, Vikram, & Cameotra, 2013).

Safety And Hazards

2-Bromo-6-chloro-4-nitroaniline may cause skin irritation and serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, wash off immediately with soap and plenty of water .

properties

IUPAC Name

2-bromo-6-chloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrClN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUCALKKMFBJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059192
Record name 2-Bromo-6-chloro-4-nitroaniline
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Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-nitroaniline

CAS RN

99-29-6
Record name 2-Bromo-6-chloro-4-nitroaniline
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Record name 2-Bromo-6-chloro-4-nitroaniline
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Record name 2-Bromo-6-chloro-4-nitroaniline
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Record name Benzenamine, 2-bromo-6-chloro-4-nitro-
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Record name 2-Bromo-6-chloro-4-nitroaniline
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Record name 2-bromo-6-chloro-4-nitroaniline
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Record name 2-BROMO-6-CHLORO-4-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Glidewell, JN Low, JMS Skakle… - … Section C: Crystal …, 2005 - scripts.iucr.org
In the title compound, C6H4BrClN2O2, the Br and Cl substituents are disordered over two sites, and the intramolecular dimensions provide evidence for charge polarization. The …
Number of citations: 7 scripts.iucr.org
PD Josephy, M Zahid, J Dhanoa… - Environmental and …, 2016 - Wiley Online Library
Genotoxicity data on commercial azo dyes and their components remain sparse, despite their widespread use. We have tested the mutagenicity of 2‐cyano‐4‐nitroaniline (CNNA) and 2…
Number of citations: 13 onlinelibrary.wiley.com
CT Helmes, VA Fung, B Lewin… - … Science & Health …, 1982 - Taylor & Francis
The class of aromatic nitro compounds was studied in order to nominate chemicals to the National Cancer Institute as candidates for carcinogen bioassay. After application of several …
Number of citations: 8 www.tandfonline.com
DA Telichko, EG Ivaniuk… - Gigiena Truda i …, 1990 - europepmc.org
[Gas chromatography methods of the measurement of concentrations of 2-bromo-6-chloro-4-nitroaniline, N,N-dioxyethyl-M-chloroaniline, N-oxyethyl-N-beta-cyanoethylaniline and N-ethyl-N-beta-cyanoethyl-M-toluidine …
Number of citations: 2 europepmc.org
RM Riggin, TF Cole, S Billets - Analytical Chemistry, 1983 - ACS Publications
… ; (13) 2,6-dichloro-2-nltroanillne; (14) 2-chloro-4-nitroaniline; (15) 2-bromo-6-chloro-4-nitroaniline; (16) 2,6-d!bromo-4-nitroanillne; (17) 2-chlord-4,6-… 96 2-bromo-6-chloro-4-nitroaniline …
Number of citations: 57 pubs.acs.org
CP Diao, CH Wei - Analytical and bioanalytical chemistry, 2012 - Springer
… 6-trichloroaniline, 3,4-dichloroaniline, 2,4,5-trichloroaniline, 4-chloro-2-nitroaniline, 4-nitroaniline, 2-chloro-4-nitroaniline, 2,6-dichloro-4-nitroaniline and 2-bromo-6-chloro-4-nitroaniline …
Number of citations: 22 link.springer.com
T Mahajan, L Kumar, K Dwivedi… - Synthetic …, 2012 - Taylor & Francis
… 2-Bromo-6-chloro-4-nitroaniline, which is used as dye, as well as intermediate for dye, [ Citation 25 ] was also synthesized within 1 h starting from 2-bromo-4-nitroaniline (6). 2,6-Dichloro…
Number of citations: 7 www.tandfonline.com
H Kataoka, S Yamamoto, S Narimatsu - 2000 - thevespiary.org
Aliphatic and aromatic mono-, di-and polyamines are naturally occurring compounds formed as metabolic products in microorganisms, plants and animals, in which the principal routes …
Number of citations: 2 www.thevespiary.org
N Organophosphates - 2007 - cromlab.es
SW-846 is not intended to be an analytical training manual. Therefore, method procedures are written based on the assumption that they will be performed by analysts who are formally …
Number of citations: 10 www.cromlab.es
ML Read, A Krapp, PO Miranda, LL Gundersen - Tetrahedron, 2012 - Elsevier
… The title compound was synthesized from 2-bromo-6-chloro-4-nitroaniline (1g) (1.00 g, 4.00 mmol) as described for the synthesis of compound 2d above and purified by flash …
Number of citations: 40 www.sciencedirect.com

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